molecular formula C10H13NO B3002513 3-Amino-1-phenylcyclobutan-1-ol CAS No. 1531294-50-4

3-Amino-1-phenylcyclobutan-1-ol

Cat. No.: B3002513
CAS No.: 1531294-50-4
M. Wt: 163.22
InChI Key: HUBPBXOJGYIWLJ-UHFFFAOYSA-N
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Description

3-Amino-1-phenylcyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₃NO It is a cyclobutane derivative featuring an amino group and a phenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate to form an intermediate, which is then subjected to cyclization in the presence of a base to yield the desired cyclobutane derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-1-phenylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-Amino-1-phenylbutane: Similar structure but lacks the cyclobutane ring.

    3-Amino-1-adamantanol: Contains an adamantane ring instead of a cyclobutane ring.

    3-Amino-1-phenylcyclobutan-1-ol hydrochloride: The hydrochloride salt form of the compound.

Uniqueness: this compound is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and conformational rigidity on chemical reactivity and biological activity .

Properties

IUPAC Name

3-amino-1-phenylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBPBXOJGYIWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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